molecular formula C24H18FNO6 B11573852 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573852
M. Wt: 435.4 g/mol
InChI Key: RIXVBGIRUBSTGG-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a furan-2-ylmethyl group, and various functional groups such as ethoxy, hydroxy, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran in the presence of K10 montmorillonite at elevated temperatures . This process involves α-alkoxyalkylation followed by cyclization to form the chromeno[2,3-c]pyrrole core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the ethoxy group may result in the formation of a different ether.

Scientific Research Applications

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the ethoxy group.

    1-(3-Ethoxy-4-hydroxyphenyl)-7-chloro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but has a chloro group instead of a fluoro group.

Uniqueness: The uniqueness of 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H18FNO6

Molecular Weight

435.4 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18FNO6/c1-2-30-19-10-13(5-7-17(19)27)21-20-22(28)16-11-14(25)6-8-18(16)32-23(20)24(29)26(21)12-15-4-3-9-31-15/h3-11,21,27H,2,12H2,1H3

InChI Key

RIXVBGIRUBSTGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)O

Origin of Product

United States

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